molecular formula C11H15NO3 B11773945 Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Cat. No.: B11773945
M. Wt: 209.24 g/mol
InChI Key: SEZHAAMTLFXSDQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a heterocyclic compound with a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the benzofuran core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H15NO3/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3

InChI Key

SEZHAAMTLFXSDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1CCCC2)N

Origin of Product

United States

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